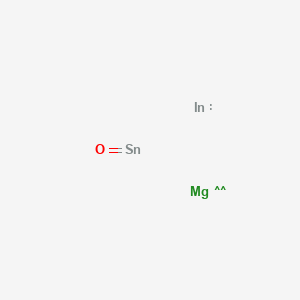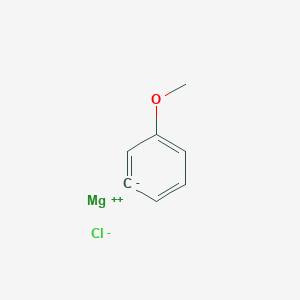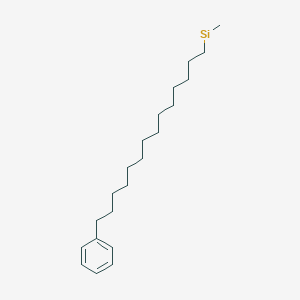
5-Chloro-3H-1,2-benzodithiol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3H-1,2-benzodithiol-3-one is a heterocyclic compound with the molecular formula C7H4ClOS2 It is a derivative of 1,2-benzodithiol-3-one, where a chlorine atom is substituted at the 5th position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3H-1,2-benzodithiol-3-one typically involves the chlorination of 1,2-benzodithiol-3-one. One common method is the reaction of 1,2-benzodithiol-3-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent over-chlorination and to ensure the selective substitution at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3H-1,2-benzodithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LiAlH4, NaBH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted benzodithiol derivatives.
Scientific Research Applications
5-Chloro-3H-1,2-benzodithiol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a sulfur-transferring agent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3H-1,2-benzodithiol-3-one involves its ability to interact with various molecular targets and pathways. The compound can act as a sulfur donor, facilitating the formation of sulfur-containing bonds in biological and chemical systems. Its reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical reactions, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzodithiol-3-one: The parent compound without the chlorine substitution.
5-Bromo-3H-1,2-benzodithiol-3-one: A similar compound with a bromine atom instead of chlorine.
3H-1,2-Benzodithiol-3-one 1,1-dioxide:
Uniqueness
5-Chloro-3H-1,2-benzodithiol-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. The chlorine substitution can influence the compound’s electronic structure, making it more reactive towards certain nucleophiles and electrophiles compared to its non-chlorinated analogs.
Properties
CAS No. |
138553-26-1 |
|---|---|
Molecular Formula |
C7H3ClOS2 |
Molecular Weight |
202.7 g/mol |
IUPAC Name |
5-chloro-1,2-benzodithiol-3-one |
InChI |
InChI=1S/C7H3ClOS2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
InChI Key |
CPGSEUYINMZOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
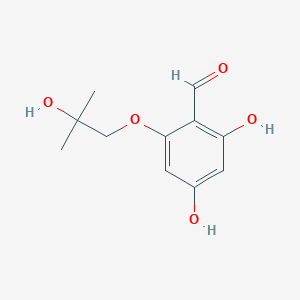
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
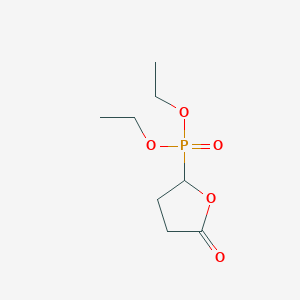
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
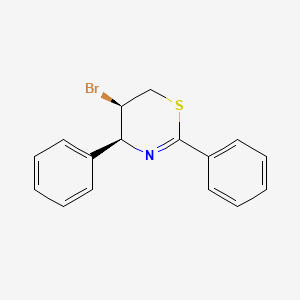
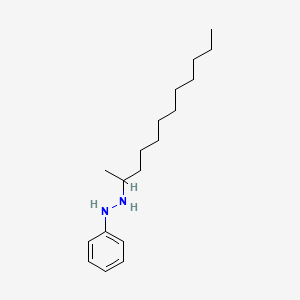
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

